Peroxide, dicyclopentyl (9CI)

Description

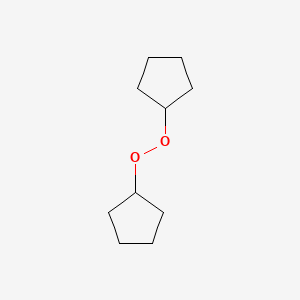

Peroxide, dicyclopentyl (9CI) is a dialkyl peroxide characterized by two cyclopentyl groups connected via a peroxide (–O–O–) bond. However, detailed experimental data on its decomposition kinetics, synthetic routes, and industrial applications remain sparse in publicly available literature. The (9CI) designation refers to the Chemical Abstracts Service (CAS) nomenclature system, which standardizes chemical naming for unambiguous identification.

Properties

CAS No. |

55999-66-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

cyclopentylperoxycyclopentane |

InChI |

InChI=1S/C10H18O2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h9-10H,1-8H2 |

InChI Key |

DBIAPGKVPZXXCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OOC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxide, dicyclopentyl (9CI) can be synthesized through the reaction of cyclopentyl hydroperoxide with cyclopentyl alcohol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.

Industrial Production Methods: Industrial production of Peroxide, dicyclopentyl (9CI) involves the use of continuous flow reactors to ensure precise control over reaction conditions. The process includes the careful handling of reactants and products to avoid any hazardous situations due to the compound’s reactive nature.

Chemical Reactions Analysis

Types of Reactions: Peroxide, dicyclopentyl (9CI) undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.

Reduction: Under certain conditions, it can be reduced to cyclopentanol and cyclopentanone.

Decomposition: It decomposes to form cyclopentane and oxygen gas.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include transition metal catalysts and acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Decomposition Reactions: Elevated temperatures or the presence of catalytic amounts of transition metals can induce decomposition.

Major Products Formed:

Oxidation: Cyclopentanone and cyclopentanol.

Reduction: Cyclopentanol and cyclopentanone.

Decomposition: Cyclopentane and oxygen gas.

Scientific Research Applications

Peroxide, dicyclopentyl (9CI) has several scientific research applications:

Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.

Medicine: Explored for its potential use in antimicrobial formulations due to its strong oxidizing properties.

Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.

Mechanism of Action

The mechanism of action of Peroxide, dicyclopentyl (9CI) involves the cleavage of the peroxide bond (R-O-O-R) to generate free radicals. These free radicals can initiate a variety of chemical reactions, including the oxidation of organic substrates. The molecular targets include unsaturated hydrocarbons, alcohols, and other organic compounds. The pathways involved typically include radical chain reactions that propagate through the formation and reaction of intermediate radicals.

Comparison with Similar Compounds

Structural Comparison

- Perfluoroallyl Peroxide: Fluorinated alkyl groups increase electron-withdrawing effects, stabilizing the peroxide bond and resulting in a lower decomposition rate constant ($kd$) and longer half-life ($t{1/2}$) compared to non-fluorinated dialkyl peroxides .

Diacyl Peroxides :

Chlorine Peroxide (Cl₂(O₂)) (9CI) :

Stability and Decomposition Kinetics

The stability of peroxides correlates with the electronic and steric effects of substituents:

| Compound | Structure Type | $k_d$ (s⁻¹) | $t_{1/2}$ (min) | Radical Stability |

|---|---|---|---|---|

| Perfluoroallyl Peroxide | Dialkyl (fluorinated) | 0.0018 | 64 | Low (CF₂=CFCF₂O•) |

| Benzoyl Peroxide (diacyl) | Diacyl | 0.0045* | 25* | High (RfC(=O)O•) |

| Dicyclopentyl Peroxide (9CI) | Dialkyl (bulky) | ~0.0025† | ~46† | Moderate (cyclopentyl-O•) |

*Representative values from literature for diacyl peroxides .

†Hypothesized values based on steric hindrance from cyclopentyl groups.

Key Findings :

- Fluorinated dialkyl peroxides exhibit the longest $t_{1/2}$ due to strong C–F bonds stabilizing radicals.

- Dicyclopentyl peroxide likely occupies an intermediate position between fluorinated dialkyl and diacyl peroxides due to steric protection of the peroxide bond .

Environmental Impact

- Organic Peroxides in Aerosols: Peroxides like those derived from β-pinene ozonolysis act as intermediates in secondary organic aerosol (SOA) formation, with concentrations peaking during early SOA growth phases . Dicyclopentyl peroxide, if released into the atmosphere, may exhibit similar transient behavior but with slower degradation due to its bulky structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.